Methyl[2-(oxan-4-yl)ethyl]amine
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Overview
Description
Methyl[2-(oxan-4-yl)ethyl]amine: is an organic compound with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol . It is also known by its IUPAC name, N-methyl-2-tetrahydro-2H-pyran-4-ylethanamine . This compound is characterized by the presence of a tetrahydropyran ring, which is a six-membered ring containing one oxygen atom, and an ethylamine group attached to the ring.
Mechanism of Action
Target of Action
The primary targets of Methyl[2-(oxan-4-yl)ethyl]amine are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound These factors can include pH, temperature, presence of other molecules, and more
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl[2-(oxan-4-yl)ethyl]amine typically involves the reaction of tetrahydropyran with ethylamine under specific conditions. One common method involves the use of a catalyst to facilitate the reaction between the two compounds. The reaction is usually carried out in an organic solvent such as methanol or ethanol, and the temperature is maintained at around 60-80°C to ensure optimal reaction rates .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of high-pressure reactors and advanced catalysts can further improve the production process. The final product is typically purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Methyl[2-(oxan-4-yl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The ethylamine group can undergo substitution reactions with various electrophiles, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives such as aldehydes, ketones, or carboxylic acids.
Reduction: Reduced derivatives such as primary or secondary amines.
Substitution: Substituted derivatives with various functional groups attached to the ethylamine moiety.
Scientific Research Applications
Chemistry: Methyl[2-(oxan-4-yl)ethyl]amine is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions of amine-containing molecules with biological targets. It is also used in the development of enzyme inhibitors and receptor modulators .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins .
Comparison with Similar Compounds
Ethylamine: A simpler amine with a similar ethylamine group but lacking the tetrahydropyran ring.
Tetrahydropyran: A compound containing the tetrahydropyran ring but without the ethylamine group.
N-methyl-2-pyrrolidone: A compound with a similar structure but containing a pyrrolidone ring instead of a tetrahydropyran ring.
Uniqueness: Methyl[2-(oxan-4-yl)ethyl]amine is unique due to the combination of the tetrahydropyran ring and the ethylamine group. This structural feature imparts specific chemical and biological properties that are not observed in simpler amines or other heterocyclic compounds. The presence of both the ring and the amine group allows for versatile reactivity and interactions with various molecular targets .
Properties
IUPAC Name |
N-methyl-2-(oxan-4-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-9-5-2-8-3-6-10-7-4-8/h8-9H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFRJSXZUSJELQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1CCOCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1083216-46-9 |
Source
|
Record name | methyl[2-(oxan-4-yl)ethyl]amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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